molecular formula C15H12O5 B2843127 2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate CAS No. 143091-87-6

2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate

Cat. No. B2843127
CAS RN: 143091-87-6
M. Wt: 272.256
InChI Key: PNHSYFGFULSUDP-UHFFFAOYSA-N
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Description

“2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate” is a chemical compound that is related to the family of benzimidazole, benzoxazole, and benzothiazole . These compounds are known to be fluorescent and their emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2,4-dihydroxy benzoic acid with 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol . The synthesis process is influenced by the presence of polyphosphoric acid . Another study mentions the synthesis of similar compounds via efficient Pd(II) catalysis .


Molecular Structure Analysis

The molecular structure of these compounds has been investigated using molecular orbital calculations . The change in the electronic transition, energy levels, and orbital diagrams of synthesized compounds were correlated with the experimental spectral emission . Experimental absorption and emission wavelengths are in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) [B3LYP/6-31G(d)] .


Chemical Reactions Analysis

The chemical reactions of these compounds involve a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer . The absorption-emission characteristics of all these compounds are studied as a function of pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of substituents . The strength of intramolecular hydrogen bonds is a key factor affecting this type of UV absorber .

Scientific Research Applications

Fluorescent Probes and Sensors

The synthesis of 2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate has led to the development of fluorescent probes and sensors. These materials are crucial for visualizing biochemical events, molecular targets, and biological processes. The compound’s fluorescence properties are sensitive to the microenvironment, making it suitable for real-time analysis of cells and organisms .

Environment-Sensitive Materials

Due to its potential applications in biotechnology, 2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate is of interest as an environment-sensitive material. Researchers explore its use in biomedical fields, including biosensing and imaging. Understanding its behavior in different pH conditions is essential for designing effective biosensors .

Optical pH Chemosensors

The compound’s dual-emission spectra and shifted absorption make it valuable for optical pH sensing. Achieving two distinct emission bands allows ratiometric measurements of both acidic and basic states. Researchers seek highly sensitive indicators within the physiological pH range, and this compound fits the criteria .

Molecular Structure Studies

2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate serves as a model compound for molecular structure investigations. Researchers employ density functional theory (DFT) calculations to explore its geometrical optimization, vibrational properties, and energy levels. These studies contribute to our understanding of its electronic transitions and excited state behavior .

Nonlinear Optical Properties

The compound’s nonlinear optical properties are of interest for applications in photonics and optoelectronics. Researchers study its response to external electric fields and its potential as a nonlinear optical material. These investigations contribute to the design of efficient optical devices .

Synthetic Chemistry and Methodology

The accessible synthesis of 2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate provides a valuable methodology for creating related compounds. Researchers can modify its structure to explore variations in properties or develop new derivatives with specific functionalities .

Safety and Hazards

The safety data sheet for 2,4-Dihydroxybenzoic acid, a related compound, indicates that it may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for research on these compounds could involve further investigation into the effect of substituents on the formation and nature of the hydrogen bonds . Additionally, the development of novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids has been suggested .

properties

IUPAC Name

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHSYFGFULSUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate

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